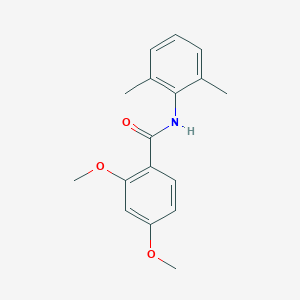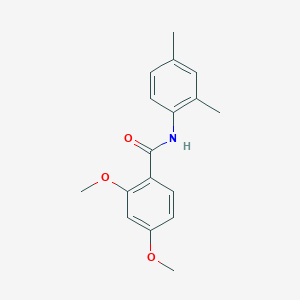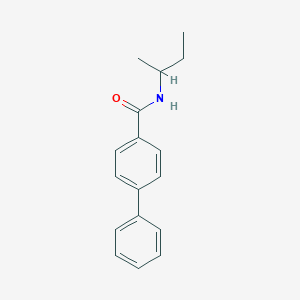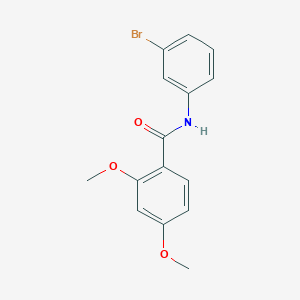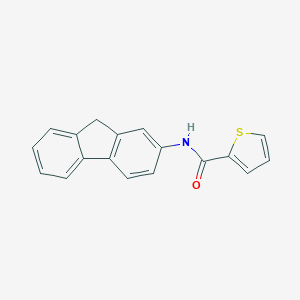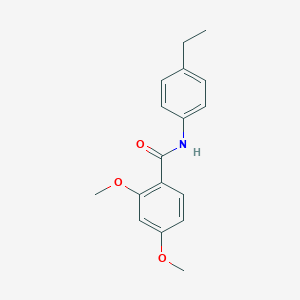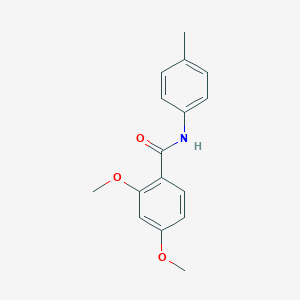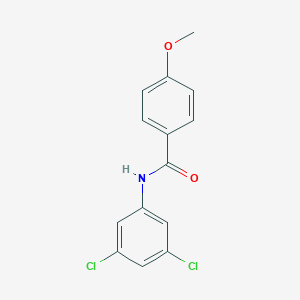
N-(3,5-dichlorophenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-4-methoxybenzamide, also known as DCF, is a chemical compound that belongs to the family of benzamides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
N-(3,5-dichlorophenyl)-4-methoxybenzamide exerts its biological activity by inhibiting the activity of COX-2, which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a crucial role in inflammation and cancer. By inhibiting COX-2, N-(3,5-dichlorophenyl)-4-methoxybenzamide reduces the production of prostaglandins, thereby reducing inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-methoxybenzamide has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3,5-dichlorophenyl)-4-methoxybenzamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(3,5-dichlorophenyl)-4-methoxybenzamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, in tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dichlorophenyl)-4-methoxybenzamide has several advantages as a research tool. It is easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. N-(3,5-dichlorophenyl)-4-methoxybenzamide has also been found to be stable under various conditions, making it suitable for long-term storage. However, N-(3,5-dichlorophenyl)-4-methoxybenzamide has some limitations as well. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, N-(3,5-dichlorophenyl)-4-methoxybenzamide has been found to be less effective than other COX-2 inhibitors in some cases.
Direcciones Futuras
There are several future directions for the research of N-(3,5-dichlorophenyl)-4-methoxybenzamide. One potential direction is to investigate the potential of N-(3,5-dichlorophenyl)-4-methoxybenzamide as a therapeutic agent for the treatment of inflammation and cancer. Another direction is to explore the molecular mechanisms of N-(3,5-dichlorophenyl)-4-methoxybenzamide-induced apoptosis in cancer cells. In addition, it would be interesting to investigate the potential of N-(3,5-dichlorophenyl)-4-methoxybenzamide as a tool to study the role of COX-2 in other biological processes. Finally, further studies are needed to determine the optimal dosage and administration route of N-(3,5-dichlorophenyl)-4-methoxybenzamide for various applications.
Conclusion:
In conclusion, N-(3,5-dichlorophenyl)-4-methoxybenzamide is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. It exhibits anti-inflammatory, analgesic, and anti-cancer properties and has been used as a tool to investigate the role of COX-2 in various biological processes. While N-(3,5-dichlorophenyl)-4-methoxybenzamide has several advantages as a research tool, it also has some limitations. There are several future directions for the research of N-(3,5-dichlorophenyl)-4-methoxybenzamide, including its potential as a therapeutic agent and its role in other biological processes.
Métodos De Síntesis
N-(3,5-dichlorophenyl)-4-methoxybenzamide can be synthesized by the reaction of 3,5-dichloroaniline and 4-methoxybenzoic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-4-methoxybenzamide has been extensively used in scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-(3,5-dichlorophenyl)-4-methoxybenzamide has been used as a tool to investigate the role of cyclooxygenase-2 (COX-2) in inflammation and cancer. It has also been used to study the molecular mechanisms of cell proliferation and apoptosis.
Propiedades
Fórmula molecular |
C14H11Cl2NO2 |
|---|---|
Peso molecular |
296.1 g/mol |
Nombre IUPAC |
N-(3,5-dichlorophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-4-2-9(3-5-13)14(18)17-12-7-10(15)6-11(16)8-12/h2-8H,1H3,(H,17,18) |
Clave InChI |
BDMPBILTTVNPLI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




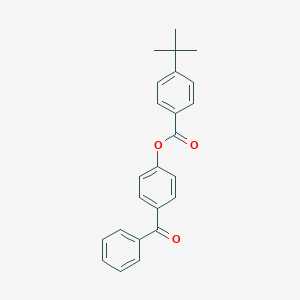
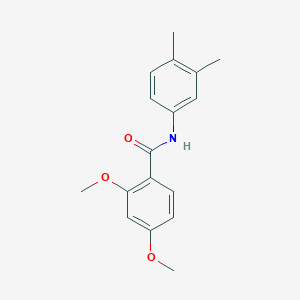
![Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate](/img/structure/B291748.png)
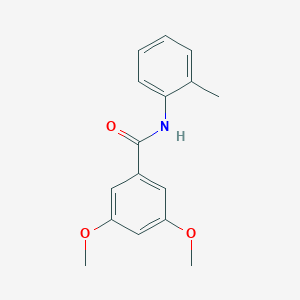

![Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate](/img/structure/B291753.png)
